

Spectroscopic Data of trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *trans-4-Fluorocyclohexanecarboxylic Acid*

Cat. No.: *B123377*

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Introduction

trans-4-Fluorocyclohexanecarboxylic Acid (CAS No: 174771-54-1) is a fluorinated cyclohexane derivative.^[1] Its structure, featuring a fluorine atom and a carboxylic acid group in a trans configuration on a cyclohexane ring, imparts specific properties that are of interest in pharmaceutical and materials science research.^[1] This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for data acquisition. It is important to note that publicly available, experimentally determined spectra for this specific compound are scarce; therefore, the data presented herein are predicted based on established principles of spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **trans-4-Fluorocyclohexanecarboxylic Acid**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet, broad	1H	-COOH
~4.6	Doublet of Triplets	1H	H-4 (CHF)
~2.4	Multiplet	1H	H-1 (CHCOOH)
~2.2 - 2.0	Multiplet	4H	H-2, H-6 (axial & equatorial)
~1.8 - 1.6	Multiplet	4H	H-3, H-5 (axial & equatorial)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~180	C=O (Carboxylic Acid)
~88 (doublet, $^1\text{JCF} \approx 170$ Hz)	C-4 (CHF)
~42	C-1 (CHCOOH)
~30 (doublet, $^2\text{JCF} \approx 20$ Hz)	C-3, C-5
~28	C-2, C-6

Table 3: Predicted ^{19}F NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity
~ -180	Multiplet

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
2950 - 2850	Medium-Strong	C-H stretch (Cyclohexane)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1250	Medium	C-O stretch
~1050	Medium	C-F stretch

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
146.07	[M] ⁺ (Molecular Ion)
129	[M-OH] ⁺
101	[M-COOH] ⁺
81	[C ₆ H ₉] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic acid like **trans-4-Fluorocyclohexanecarboxylic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the sample. Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample and solvent.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
 - Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the FID similarly to the ^1H spectrum and reference it to the TMS signal at 0.00 ppm or the solvent signal.
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional ^{19}F NMR spectrum. An external standard such as CFCl_3 may be used for referencing ($\delta = 0.0$ ppm).
 - Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.
 - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample (or KBr pellet) in the sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

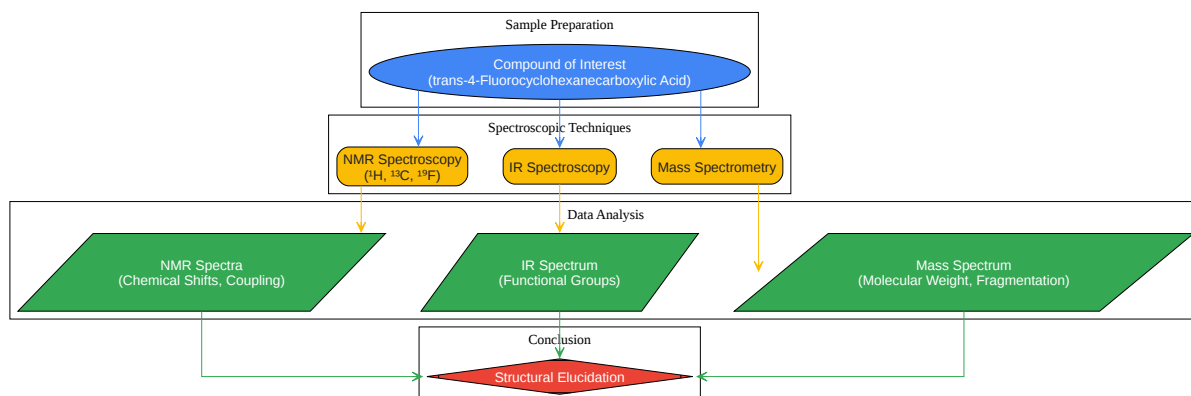
Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for carboxylic acids.
- Data Acquisition:
 - Introduce the sample solution into the ion source.
 - Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ($[M-H]^-$) can be effective, while positive ion mode ($[M+H]^+$) is also common.
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
 - For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

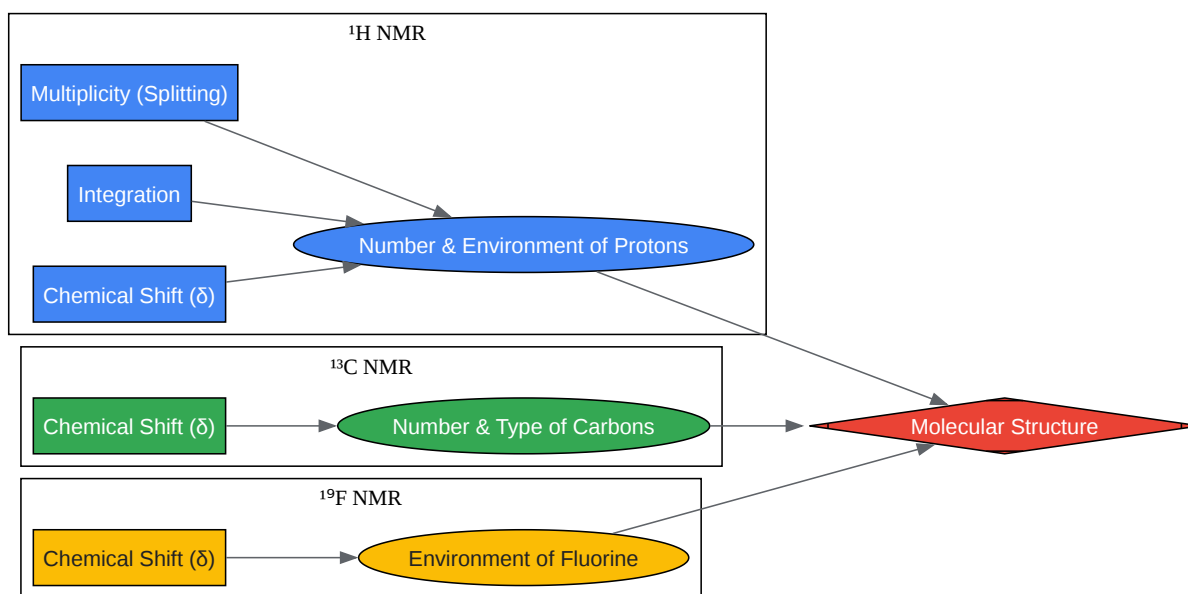
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: NMR Data Interpretation Logic.

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References

- 1. 174771-54-1(trans-4-fluorocyclohexanecarboxylic acid) | Kuujia.com [kuujia.com]

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